REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:11]=[C:10]([N+:12]([O-])=O)[C:9]([NH2:15])=[C:8]([CH3:16])[CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1>[Pd].O>[N:1]1([C:6]2[CH:11]=[C:10]([NH2:12])[C:9]([NH2:15])=[C:8]([CH3:16])[CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C1=CC(=C(C(=C1)[N+](=O)[O-])N)C
|
Name
|
|
Quantity
|
40 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 14 h under hydrogen atmosphere (hydrogen balloon)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed methanol (5 mL) and TFA (5 drops)
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was flushed
|
Type
|
CUSTOM
|
Details
|
evacuated with hydrogen/vacuum line
|
Type
|
CUSTOM
|
Details
|
The dark reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of celite
|
Type
|
WASH
|
Details
|
rinsed with methanol
|
Type
|
CUSTOM
|
Details
|
Concentration of the filtrate gave the residue, which
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated NaHCO3, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration to dryness
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C1=CC(=C(C(=C1)N)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 275 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |